3,5-Dichloro-1-methylpyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSICRRGMZUWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.99 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Dichloromethylpyrazoles
Nucleophilic Aromatic Substitution on Halogenated Pyrazoles
Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for halogenated heterocycles. In this type of substitution, a nucleophile attacks an electron-poor aromatic ring, leading to the replacement of a leaving group, such as a halogen. masterorganicchemistry.comyoutube.com The reaction typically proceeds through a two-stage addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.comnih.gov For halogenated pyrazoles, the inherent electronic properties of the heterocyclic ring, combined with the inductive effect of the halogens, make the carbon atoms attached to the halogens susceptible to nucleophilic attack. znaturforsch.com
The reactivity of the two chlorine atoms at the C-3 and C-5 positions of dichloropyrazoles can differ, leading to regioselective reactions. Theoretical studies on substituted pyrazoles indicate that the electronic features of substituents play a crucial role in determining the reactivity and stability of different positions on the ring. nih.gov Electron-withdrawing groups tend to stabilize the system when they occupy the C-5 position. nih.gov
In the context of 3,5-dichloropyrazoles, specific reaction conditions can favor substitution at one position over the other. A notable example is observed in reactions with zerovalent nickel complexes, where only the C(5)–Cl bond of 3,5-dichloro-1,4-dimethylpyrazole (B12100843) and 3,5-dichloro-4-methoxycarbonyl-1-methylpyrazole reacts, affording novel bis(pyrazolyl)nickel(II) complexes while leaving the C(3)–Cl bond intact. oup.com This selective reactivity highlights the preferential activation of the C-5 position under these conditions, enabling regioselective functionalization.
Transition Metal-Catalyzed Coupling Reactions of Halogenated Pyrazoles
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. thermofisher.commdpi-res.com These reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, are widely used in the pharmaceutical and materials science industries. thermofisher.commdpi.comresearchgate.net Halogenated heterocycles, including dichloropyrazoles, are excellent substrates for these transformations, where the halogen atom acts as a leaving group to be replaced by various organic fragments.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed process that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. tcichemicals.comlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. tcichemicals.comnih.gov
The Suzuki-Miyaura coupling is applicable to halogenated pyrazoles, providing a direct method for introducing aryl, heteroaryl, or vinyl substituents onto the pyrazole (B372694) core. rsc.org For instance, the reaction has been successfully applied to 4-bromo-3,5-dinitro-1H-pyrazole, which was coupled with various boronic acids using a palladium precatalyst to yield the corresponding 4-substituted dinitropyrazoles. rsc.org Similarly, studies on the related 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that reaction conditions can be tuned to achieve either mono- or di-arylation through Suzuki-Miyaura coupling, demonstrating the potential for controlled, stepwise functionalization of dihalogenated heterocycles. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated N-Heterocycles
| Halogenated Substrate | Coupling Partner | Catalyst System | Product Type |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl/Styryl Boronic Acids | XPhos Pd G2 | 4-Substituted-3,5-dinitropyrazole |
| 3,5-Dichloro-1,2,4-thiadiazole | Aryl Boronic Acids | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-3-chloro-1,2,4-thiadiazole |
| 3-Chloroindazole | Aryl/Heteroaryl Boronic Acids | Palladium Precatalyst / K₃PO₄ | 3-Arylindazole |
The construction of bipyrazole systems, which are molecules containing two directly linked pyrazole rings, can be achieved through the homocoupling of halogenated pyrazoles. These reactions provide a pathway to novel ligands and materials with unique electronic and coordination properties.
Zerovalent nickel complexes, often denoted as Ni(0)Lm, are effective reagents for the coupling of aryl halides. oup.comhhu.de These complexes can react with dichloropyrazoles in a manner that selectively targets the C-Cl bonds for C-C bond formation. Studies have shown that the C(5)–Cl bond in certain 3,5-dichloropyrazoles exhibits higher reactivity towards Ni(0)Lm complexes compared to the C(3)–Cl bond. oup.com This selective reaction initially forms bis(pyrazolyl)nickel(II) complexes, which are key intermediates in the synthesis of bipyrazoles. oup.com
The regioselective activation of the C-5 position in 3,5-dichloropyrazoles by zerovalent nickel complexes enables the synthesis of specific bipyrazole isomers. When the intermediate bis(pyrazolyl)nickel(II) complexes are treated with acid, new dichloro monomers are produced. oup.com Specifically, this method allows for the synthesis of 3,3'-dichloro-5,5'-bipyrazoles. oup.com For example, the reaction involving 3,5-dichloro-1,4-dimethylpyrazole leads to the formation of 3,3'-dichloro-1,1',4,4'-tetramethyl-5,5'-bipyrazole. oup.com This transformation demonstrates a controlled coupling at the C-5 positions, leaving the chlorine atoms at the C-3 positions untouched. oup.com
Table 2: Synthesis of a 3,3'-Dichloro-5,5'-bipyrazole
| Starting Material | Reagent | Intermediate | Product |
| 3,5-dichloro-1,4-dimethylpyrazole | Ni(0)Lm | Bis(pyrazolyl)nickel(II) complex | 3,3'-dichloro-1,1',4,4'-tetramethyl-5,5'-bipyrazole |
Formation of Bipyrazole Systems from Dichloropyrazoles
Electrophilic Substitution Pathways on Substituted Pyrazole Rings
The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic substitution reactions. For substituted pyrazoles like 3,5-dichloro-1-methylpyrazole, the substitution pattern is dictated by the electronic effects of the existing substituents and the inherent reactivity of the pyrazole nucleus. The primary site for electrophilic attack on the pyrazole ring is the C4 position, which is typically the most electron-rich. researchgate.net When the C4 position is already substituted, the reaction requires more forceful conditions and may occur at other positions. researchgate.net
Halogenation is a common electrophilic substitution reaction. The halogenation of pyrazole and its derivatives generally happens at the fourth position of the ring. researchgate.net For instance, the reaction of 1-methylpyrazoles can be directed to the 4-position using various halogenating agents. researchgate.net In the case of this compound, the only available position for substitution on the pyrazole ring is the C4 position. Reactions with electrophiles like halogens or nitrating agents would be expected to yield the 4-substituted product.
Nitration is another key electrophilic aromatic substitution reaction. The nitration of N-alkylated pyrazoles, such as 1,3,5-trimethylpyrazole, has been studied, and it occurs at the 4-position. rsc.org This suggests that this compound would similarly undergo nitration at the C4 position to yield 3,5-dichloro-1-methyl-4-nitropyrazole. The reaction typically proceeds by reaction on the conjugate acid form of the pyrazole in a sufficiently acidic medium. rsc.org
The table below summarizes representative electrophilic substitution reactions on the 1-methylpyrazole (B151067) scaffold, illustrating the regioselectivity at the C4 position.
| Reaction | Substrate | Reagents | Product | Reference |
| Bromination | 1-Methylpyrazole | Br₂ | 4-Bromo-1-methylpyrazole | researchgate.net |
| Iodination | 1-Methylpyrazole | ICl | 4-Iodo-1-methylpyrazole | researchgate.net |
| Nitration | 1,3,5-Trimethylpyrazole | HNO₃/H₂SO₄ | 1,3,5-Trimethyl-4-nitropyrazole | rsc.org |
This table is generated based on reactivity principles of substituted pyrazoles.
Oxidative Transformations of Methyl Substituted Pyrazoles to Carboxylic Acids
The synthesis of pyrazole carboxylic acids is of significant interest as these compounds serve as crucial intermediates in the production of pharmaceuticals and agrochemicals, particularly fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHI). wikipedia.org A key transformation in this context is the introduction of a carboxylic acid group onto the pyrazole ring, specifically at the 4-position.
While the direct oxidation of the N-methyl group of this compound to a carboxylic acid is not a commonly reported transformation, the synthesis of 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid is a well-established process. This is often achieved by starting with a precursor that already has a functional group at the C4 position which can be converted to a carboxylic acid, or by introducing the carboxyl group through chlorination of a suitable precursor.
One documented method involves the chlorination of a 3-chloropyrazole-4-carboxylic acid ester to yield a 3,5-dichloropyrazole-4-carboxylic acid ester. google.com For example, 3-chloro-1-methylpyrazole-4-carboxylic acid methyl ester can be reacted with a chlorinating agent like N-chlorosuccinimide (NCS) to produce this compound-4-carboxylic acid methyl ester, which can then be hydrolyzed to the final carboxylic acid. google.com This method is particularly effective for producing intermediates for herbicides. google.com The subsequent hydrolysis of the ester group to the carboxylic acid is a standard procedure, typically carried out under basic conditions using reagents like sodium hydroxide, followed by acidification. wikipedia.org
The table below outlines a synthetic pathway for the formation of a pyrazole-4-carboxylic acid derivative.
| Starting Material | Reagents | Intermediate Product | Final Product | Reference |
| 3-Chloro-1-methylpyrazole-4-carboxylic acid methyl ester | 1. N-Chlorosuccinimide (NCS) | This compound-4-carboxylic acid methyl ester | 3,5-Dichloro-1-methyl-1H-pyrazole-4-carboxylic acid | google.com |
| 2. NaOH (hydrolysis) | wikipedia.org |
This table illustrates a key transformation leading to the formation of the title carboxylic acid.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on this compound as per the requested outline are not available. Published research providing specific data on the quantum chemical calculations (DFT, TD-DFT), electronic structure, vibrational spectroscopy, NMR chemical shift predictions, and detailed molecular modeling of this particular compound could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this compound. While computational studies have been conducted on other pyrazole derivatives, extrapolating that data would be scientifically inaccurate and would not adhere to the strict focus on this compound.
Computational and Theoretical Investigations of 3,5 Dichloro 1 Methylpyrazole
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry has emerged as an indispensable tool for providing detailed, molecular-level insights into the mechanisms of chemical reactions. eurasianjournals.comeurasianjournals.com For heterocyclic compounds like 3,5-dichloro-1-methylpyrazole, theoretical investigations, particularly those employing Density Functional Theory (DFT), are crucial for understanding reaction pathways, transition states, and the factors governing selectivity and reactivity. rsc.orgresearchgate.net These computational approaches complement experimental findings, offering a deeper understanding of complex reaction landscapes that are often difficult to probe through experimentation alone. escholarship.org
Research in this area often focuses on transition-metal-catalyzed reactions, which are fundamental for the functionalization of the pyrazole (B372694) core. researchgate.netnih.gov Computational studies are instrumental in mapping out the entire catalytic cycle, identifying key intermediates, and determining the energetics of each step. This allows researchers to understand how substituents, such as the chloro groups and N-methyl group on this compound, influence the reaction mechanism.
A primary area of investigation for pyrazole derivatives is the palladium-catalyzed C-H functionalization, a powerful method for creating new carbon-carbon and carbon-heteroatom bonds. escholarship.orgresearchgate.netnih.gov Computational models can elucidate the precise mechanism of C-H bond activation. For instance, studies on related pyrazole systems suggest that the reaction can proceed through a concerted metalation-deprotonation (CMD) mechanism. researchgate.net In this pathway, the C-H bond is broken with the assistance of a ligand or a base in a single, concerted step involving the metal catalyst. DFT calculations can map the potential energy surface of this step, providing the activation energy barrier and the geometry of the transition state.
The insights derived from these theoretical studies are multifaceted. By calculating the relative energies of different potential intermediates and transition states, researchers can predict the most likely reaction pathway. scielo.br This is particularly valuable for understanding and predicting the regioselectivity of a reaction, such as whether functionalization occurs preferentially at the C-4 position versus another site on an aromatic substituent.
The following data tables illustrate the typical outputs of computational investigations into reaction mechanisms. Table 1 provides a hypothetical energy profile for a palladium-catalyzed C-H arylation of a pyrazole, showcasing how computational data can distinguish between different mechanistic steps. Table 2 details the significance of various computed parameters in the elucidation of these mechanisms.
Interactive Data Table 1: Hypothetical Energy Profile for Pd-Catalyzed C-H Arylation
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔG (kcal/mol) | Rate-Determining? |
| 1 | Oxidative Addition | 12.5 | -8.2 | No |
| 2 | Concerted Metalation-Deprotonation (CMD) | 24.8 | 2.1 | Yes |
| 3 | Reductive Elimination | 15.3 | -25.6 | No |
| 4 | Catalyst Regeneration | 5.1 | -10.4 | No |
Note: Data are representative and for illustrative purposes. ΔG‡ represents the Gibbs free energy of activation, and ΔG represents the Gibbs free energy of reaction for each step.
This table demonstrates how computational methods pinpoint the rate-determining step of the reaction—the one with the highest activation energy barrier (in this case, the CMD step). scielo.br
Interactive Data Table 2: Significance of Computed Parameters in Mechanism Studies
| Computed Parameter | Significance in Mechanism Elucidation |
| Activation Energy (ΔG‡) | Determines the rate of a reaction step. The highest ΔG‡ corresponds to the rate-determining step. |
| Reaction Energy (ΔG) | Indicates the thermodynamic favorability of a reaction step (negative values are favorable). |
| Transition State (TS) Geometry | Provides the molecular structure at the peak of the energy barrier, revealing which bonds are breaking and forming. |
| Intermediate Geometries | Confirms the structure of stable species along the reaction pathway. |
| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and donor-acceptor interactions to understand electronic effects. rsc.org |
| Frontier Molecular Orbitals (HOMO/LUMO) | Helps predict reactivity; the energy gap can indicate chemical stability and reactivity. researchgate.netnih.gov |
By applying these computational techniques, a comprehensive picture of the reaction mechanism for processes involving this compound can be constructed. This knowledge is vital for optimizing reaction conditions, designing more efficient catalysts, and guiding the synthesis of novel functionalized pyrazole derivatives. eurasianjournals.com
Coordination Chemistry and Ligand Properties of Dichloromethylpyrazoles
Chelation Behavior with Transition Metal Ions
Pyrazole (B372694) and its derivatives typically function as monodentate ligands, coordinating to metal ions through the sp²-hybridized pyridinic nitrogen atom at the 2-position (N2). The N1 atom, being substituted with a methyl group in 3,5-dichloro-1-methylpyrazole, is sterically and electronically unavailable for coordination. This forces a monodentate coordination mode, which is common for N-substituted pyrazoles.
The interaction between this compound and transition metal ions is expected to result in the formation of mononuclear complexes where the pyrazole ligand occupies one coordination site. In the presence of other ligands, such as halides or solvents, these can complete the coordination sphere of the metal center, leading to various geometries like tetrahedral or octahedral arrangements. For instance, studies on similar 3,5-disubstituted pyrazoles, such as 3,5-dimethyl-1H-pyrazole, have shown the formation of discrete mononuclear complexes where the pyrazole acts as a neutral monodentate ligand. dnu.dp.ua The strong electron-withdrawing nature of the two chlorine atoms in this compound reduces the electron density on the pyrazole ring and, consequently, the basicity of the N2 donor atom. This can result in weaker metal-ligand bonds compared to complexes with electron-donating substituents like methyl groups.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving pyrazole-based ligands is generally achieved through the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent. For this compound, a typical synthesis would involve combining the ligand with a metal halide (e.g., CoCl₂, CuBr₂) or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol. researchgate.netekb.eg The reaction mixture is often heated to facilitate the formation of the complex, which may then be isolated as a crystalline solid upon cooling or solvent evaporation.
The characterization of these newly formed complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the coordination of the ligand to the metal center.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of coordination complexes. While specific SC-XRD data for complexes of this compound are not widely reported, analysis of structurally related compounds provides insight into the expected geometries and bond parameters. For example, cobalt(II) and copper(II) complexes with substituted pyrazoles often exhibit distorted tetrahedral or square pyramidal geometries. rsc.orgrsc.org
In a representative cobalt(II) complex with a pyrazole-based ligand, [Co(bdmpab)Cl₂], the cobalt center adopts a distorted tetrahedral geometry with Co-N bond lengths of approximately 2.04 Å and Co-Cl distances around 2.23 Å. rsc.org Similarly, a dimeric copper(II) complex, [{CuCl(DMPzTz)}₂(μ-Cl)₂], features a distorted square pyramidal geometry around each copper center. rsc.org These examples suggest that a complex of this compound, such as a hypothetical [M(this compound)₂Cl₂], would likely display similar coordination geometries, with M-N bond lengths influenced by the electronic effects of the chloro substituents.
Table 1: Representative Bond Parameters in Metal Complexes with Substituted Pyrazole Ligands
| Complex | Metal Center | Geometry | M-N Bond Length (Å) | M-Cl Bond Length (Å) | Reference |
|---|---|---|---|---|---|
| [Co(bdmpab)Cl₂] | Co(II) | Distorted Tetrahedral | 2.038(2), 2.044(2) | 2.2434(8), 2.2266(8) | rsc.org |
| [{CuCl(DMPzTz)}₂(μ-Cl)₂] | Cu(II) | Distorted Square Pyramidal | 2.015(2) | 2.270(1) (terminal), 2.705(1) (bridging) | rsc.org |
This table shows data from related pyrazole complexes to illustrate typical structural parameters.
Spectroscopic methods provide direct evidence of ligand coordination. In IR spectroscopy, the coordination of a pyrazole ligand to a metal center typically results in shifts of the characteristic vibrational bands of the pyrazole ring. For instance, the C=N stretching vibration is often observed to shift to a higher or lower frequency upon complexation. New bands at lower frequencies (typically < 500 cm⁻¹) may also appear, corresponding to the formation of new metal-nitrogen (M-N) bonds. scispace.com
¹H NMR spectroscopy is also a powerful tool for characterizing these complexes, particularly with diamagnetic metal ions like Zn(II). Upon coordination, the signals corresponding to the protons on the pyrazole ring are expected to shift. The proton at the 4-position of the pyrazole ring is a sensitive probe of the electronic environment and its chemical shift can be significantly affected by coordination. Studies on related pyrazolone (B3327878) complexes have shown that changes in the chemical shifts of pyrazole ring protons and carbons occur upon complex formation. nih.gov
Table 2: Expected Spectroscopic Shifts Upon Coordination
| Spectroscopic Technique | Observable Change | Reason |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift in C=N and ring stretching frequencies. | Alteration of the electronic distribution in the pyrazole ring upon binding to the metal. |
| Appearance of new bands in the far-IR region (e.g., 400-500 cm⁻¹). | Formation of a new Metal-Nitrogen (M-N) bond. scispace.com |
Influence of Dichloro-Substitution and N-Methylation on Ligand Properties
The specific substituents on the pyrazole ring—two chlorine atoms at positions 3 and 5, and a methyl group at position 1—have a profound impact on the ligand's electronic and steric properties.
Dichloro-Substitution : The chlorine atoms are highly electronegative and act as strong electron-withdrawing groups. This inductive effect significantly reduces the electron density of the pyrazole ring, making the N2 donor atom less basic and a weaker Lewis base. mdpi.com Consequently, this compound is expected to form less stable complexes compared to pyrazoles with electron-donating groups like methyl or phenyl. rsc.org This reduced donor capacity can, however, be advantageous in certain catalytic applications where fine-tuning the electronic properties of the metal center is desired.
The combination of these features makes this compound a relatively weak, sterically defined, monodentate ligand. This contrasts sharply with N-unsubstituted pyrazoles that can act as bridging ligands or with pyrazoles bearing electron-donating groups that are stronger Lewis bases.
Potential Role as Ligands in Metal-Catalyzed Organic Transformations
Metal complexes containing pyrazole-based ligands have demonstrated activity as catalysts in a variety of organic transformations, including oxidation reactions and polymerization. bohrium.comnih.gov For example, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. bohrium.com Cobalt complexes with pyrazole ligands have also been used as catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov
While specific catalytic applications for complexes of this compound have not been extensively reported, its unique electronic properties suggest potential utility. The electron-withdrawing nature of the chloro substituents would render the metal center in its complexes more electrophilic. This enhanced electrophilicity could be beneficial in catalytic reactions that involve nucleophilic attack at the metal center or in oxidation catalysis. The predictable, monodentate coordination of the ligand could also be useful in designing catalysts with open coordination sites, which are often required for substrate binding and activation. Therefore, metal complexes of this compound represent an interesting, albeit underexplored, class of potential catalysts for various organic transformations.
Applications As a Chemical Scaffold and Intermediate in Advanced Research
Role in Medicinal Chemistry Scaffold Design
The pyrazole (B372694) nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific structure of 3,5-dichloro-1-methylpyrazole makes it an excellent starting point for creating libraries of diverse compounds for drug discovery.
The this compound framework is instrumental in the synthesis of more complex, biologically active molecules. The pyrazole ring is a five-membered heterocyclic structure with two adjacent nitrogen atoms, a feature that allows it to act as a versatile scaffold in drug design. This structural adaptability is crucial for developing a wide range of pharmaceuticals. The presence of the two chlorine atoms at the 3 and 5 positions offers reactive sites for nucleophilic substitution reactions, enabling chemists to introduce a variety of functional groups and build molecular complexity. This process is fundamental to creating new chemical entities with tailored properties.
Researchers have utilized pyrazole-based scaffolds to develop compounds with a broad spectrum of pharmacological activities. nih.gov For instance, the pyrazole structure is central to anti-inflammatory drugs like celecoxib (B62257) and various antipsychotic agents. Furthermore, pyrazole derivatives have been investigated for their potential as anticancer agents, including inhibitors of Hsp90, a chaperone protein implicated in cancer progression. nih.gov The development of 3,5-diaryl-1H-pyrazole analogs has led to the discovery of potent apoptosis-inducing agents in cancer cells. researchgate.net These examples underscore the importance of the pyrazole core, for which this compound is a key precursor, in generating novel bioactive molecules. mdpi.com
| Therapeutic Area | Target/Mechanism | Example Class | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 Inhibition | Celecoxib | |
| Oncology | Hsp90 ATPase Inhibition | 3,4-diaryl pyrazoles | nih.gov |
| Oncology | Telomerase Inhibition | Pyrazolone (B3327878) derivatives | nih.govresearchgate.net |
| Central Nervous System | Antipsychotic Agents | General Pyrazole Derivatives |
Rational drug design involves creating molecules that can precisely interact with a specific biological target, such as an enzyme or a receptor, to modulate its activity. The this compound scaffold is highly amenable to this approach. Its defined structure allows for computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of potent and selective ligands. drugbank.com
The process often involves designing multitarget-directed ligands (MTDLs), where a single molecule is engineered to interact with multiple biological targets. nih.gov The pyrazole scaffold can be systematically modified at its reactive positions to optimize binding affinity and selectivity. For example, in the development of antagonists for the cannabinoid type-1 (CB1) receptor, researchers have designed and synthesized 1,5-diarylpyrazole derivatives structurally related to rimonabant. drugbank.com Computational studies are used to rationalize how specific substitutions on the pyrazole ring influence interactions with the receptor. drugbank.com This rational design strategy is critical for developing new therapeutic agents with improved efficacy and reduced side effects. mdpi.com
Utility in Agrochemical Research and Development
In the agrochemical sector, pyrazole chemistry plays a pivotal role in the creation of modern crop protection agents. clockss.org this compound is a key intermediate in the synthesis of several commercially important herbicides and serves as a foundational structure for the discovery of new active ingredients.
One of the most significant applications of chlorinated pyrazoles is in the synthesis of sulfonylurea herbicides. Specifically, derivatives of this compound are crucial intermediates in the production of halosulfuron-methyl. google.comgoogle.com Halosulfuron-methyl is a selective, post-emergence herbicide used to control sedges and other weeds in crops like maize, sugarcane, and turf. nih.gov It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for plant growth. nih.gov
The synthesis pathways described in patents detail how related structures, such as methyl 3-chloro-1-methylpyrazole-5-sulfonamide-4-carboxylate, are key intermediates for halosulfuron-methyl. google.comgoogle.com These intermediates are derived from precursors like chlorinated 1-methylpyrazoles, highlighting the central role of this chemical family in producing the final active ingredient.
| Compound Family | Role | Final Product | Reference |
|---|---|---|---|
| Chlorinated 1-Methylpyrazoles | Starting material / Precursor | Halosulfuron-methyl | google.comgoogle.com |
| 3-chloro-1-methylpyrazole-5-sulfonamide-4-methyl formate | Key Intermediate | Halosulfuron-methyl | google.com |
Beyond its use in existing products, the this compound scaffold is a valuable platform for discovering novel agrochemical active ingredients. The N-pyridylpyrazole structure, for instance, is widely used in modern insecticides. mdpi.com The versatility of the pyrazole ring allows for extensive chemical modification to create compounds effective against a wide range of pests, including insects, fungi, and weeds. clockss.org
Researchers design and synthesize new phenylpyrazole derivatives containing different functional moieties to screen for insecticidal activity against various pests. bohrium.com This approach has led to the development of compounds with high efficacy against lepidopteran pests like the diamondback moth. mdpi.combohrium.com The goal of modern agrochemical research is to develop pesticides that are highly active at low application rates, readily degradable in the environment, and selective, targeting only the intended pests. nih.gov The functionalized pyrazole scaffold provided by this compound is an ideal starting point for designing next-generation agrochemicals that meet these criteria. agropages.com
Contributions to Materials Science Research
The applications of pyrazole derivatives extend beyond life sciences into materials science. The unique electronic properties and structural rigidity of the pyrazole ring make it a candidate for incorporation into advanced materials.
Research has shown that pyrazole derivatives can be used in the development of conductive polymers and materials for solar energy conversion. Furthermore, the introduction of nitro groups onto a pyrazole ring, a process that can start from chlorinated pyrazole precursors, is a key strategy in the synthesis of energetic materials. mdpi.comresearchgate.net For example, 4-chloro-3,5-dinitropyrazole, synthesized from a pyrazole precursor, serves as a starting material for a range of 3,5-dinitropyrazole derivatives. researchgate.netrsc.org These resulting compounds have been investigated as potential melt-castable explosives and insensitive energetic materials, with some showing detonation properties comparable to RDX but with lower impact sensitivity. mdpi.comresearchgate.net The ability to functionalize the pyrazole core allows for the fine-tuning of properties like thermal stability, density, and energetic performance.
| Application Area | Function of Pyrazole Scaffold | Example Material Class | Reference |
|---|---|---|---|
| Energetic Materials | Core structure for high-nitrogen compounds | Nitropyrazole-based explosives | mdpi.comresearchgate.net |
| Electronics | Building block for functional polymers | Conductive polymers | |
| Energy | Component in light-harvesting systems | Solar energy conversion materials |
Integration of Pyrazole Derivatives into Functional Materials
The pyrazole core is a key component in the design of functional organic materials due to its aromaticity, thermal stability, and ability to coordinate with metal ions. Pyrazole derivatives are utilized in the development of materials for solar energy conversion and conductive polymers. The strategic placement of halogen atoms, such as the chlorine atoms in this compound, can significantly alter the electronic properties of the molecule. This modification is a key factor in designing materials with specific optical or electronic functions. The chlorine atoms can be substituted to introduce other functional groups, allowing for the fine-tuning of properties like light absorption, emission, and charge transport capabilities, which are crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metals. This property allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. By using functionalized pyrazoles like this compound as a ligand precursor, it is possible to create materials with tailored porosity, catalytic activity, and sensing capabilities. The dichloro-functionality provides a platform for post-synthetic modification of the resulting coordination polymer, introducing further complexity and function.
Applications in Polymer Chemistry
In polymer chemistry, this compound represents a potential monomer or a precursor to monomers for the synthesis of functional polymers. The two chlorine atoms on the pyrazole ring are susceptible to substitution, making them ideal handles for polymerization reactions. For instance, they can participate in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. This reactivity allows for the incorporation of the pyrazole unit into the backbone of conjugated polymers.
Conjugated polymers containing heterocyclic rings like pyrazole are of interest for applications in organic electronics, including sensors and conductive materials. The inclusion of the pyrazole moiety can influence the polymer's electronic band gap, solubility, and film-forming properties. The table below illustrates a hypothetical polymerization pathway where this compound could be used.
| Reaction Type | Monomers | Resulting Polymer Structure | Potential Application |
|---|---|---|---|
| Suzuki Polycondensation | This compound and an aromatic diboronic acid | Alternating copolymer containing pyrazole and aromatic units | Organic semiconductor, conductive material |
| Nucleophilic Aromatic Substitution Polymerization | This compound and a bis-phenol | Poly(ether pyrazole) | High-performance thermoplastic, membrane material |
Building Block in Complex Organic Synthesis
The utility of this compound as a building block in organic synthesis is well-established, particularly in the agrochemical industry. The differential reactivity of the two chlorine atoms and the potential for functionalization at the C4 position make it a versatile starting material for constructing more elaborate molecular architectures.
Preparation of More Elaborated Heterocyclic Systems
This compound is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to act as antimetabolites in biochemical pathways. d-nb.info The synthesis of these complex heterocycles often involves the initial substitution of the chlorine atoms with amino groups, followed by cyclocondensation reactions.
For example, the chlorine atom at the C5 position is generally more reactive towards nucleophilic substitution than the one at C3. This allows for selective monosubstitution, for instance, with an amine to yield a 5-amino-3-chloro-1-methylpyrazole intermediate. This intermediate can then undergo a cyclization reaction with a 1,3-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govnih.gov The remaining chlorine atom at the C3 position can be further functionalized to introduce additional diversity.
A key industrial application involves the use of a derivative of this compound in the synthesis of the herbicide halosulfuron-methyl. In a documented synthesis, methyl 1-methyl-1H-pyrazole-4-carboxylate is chlorinated with sulphuryl chloride to produce methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate. researchgate.net This intermediate then undergoes a series of transformations, including nucleophilic substitution of the C5-chloro group, to build the final complex sulfonylurea herbicide. researchgate.net
| Starting Material | Key Transformation | Intermediate | Final Heterocyclic System | Significance |
|---|---|---|---|---|
| This compound | Selective nucleophilic substitution with an amine | 5-Amino-3-chloro-1-methylpyrazole | Pyrazolo[1,5-a]pyrimidines | Bioactive compounds, purine (B94841) analogues |
| Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate | Nucleophilic substitution and further elaboration | 3-Chloro-5-sulfamoyl-1-methyl-pyrazole-4-carboxylate | Halosulfuron-methyl (a complex sulfonylurea) | Agrochemicals (Herbicides) |
Intermediate in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rsc.org this compound can be converted into valuable intermediates for use in well-known MCRs like the Biginelli or Hantzsch reactions.
To be used in these reactions, the pyrazole scaffold typically needs to be functionalized with either an aldehyde or a β-dicarbonyl moiety. The Vilsmeier-Haack reaction provides a method to introduce a formyl (aldehyde) group onto the pyrazole ring. It has been shown that 5-chloro-1H-pyrazoles can be formylated at the 4-position. scispace.com Applying this to this compound would yield 3,5-dichloro-1-methyl-1H-pyrazole-4-carbaldehyde. This pyrazole aldehyde can then serve as the aldehyde component in a Biginelli reaction, reacting with a β-ketoester and urea (B33335) (or thiourea) to produce highly functionalized dihydropyrimidinones containing the dichloropyrazole motif. mdpi.comnih.gov
Similarly, the chlorine atoms can be replaced by other functional groups to create pyrazole-based active methylene (B1212753) compounds suitable for Hantzsch-type pyridine (B92270) synthesis. researchgate.netorganic-chemistry.orgwikipedia.org The resulting complex pyridines and dihydropyrimidines are valuable scaffolds in drug discovery and materials science. The versatility of the starting dichloropyrazole allows for the generation of a diverse library of complex molecules through efficient MCR sequences.
Advanced Spectroscopic Characterization Techniques Applied to Dichloromethylpyrazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,5-Dichloro-1-methylpyrazole, ¹H and ¹³C NMR are essential for confirming the positions of the substituents on the pyrazole (B372694) ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule determines its resonance frequency. For this compound, two distinct signals are expected in the ¹H NMR spectrum.
Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N1 nitrogen atom are chemically equivalent. They are expected to produce a single, sharp signal (a singlet). Due to the electronegativity of the adjacent nitrogen atom, this signal would typically appear in the range of 3.8-4.2 ppm.
Pyrazole Ring Proton (C4-H): The single proton at the C4 position of the pyrazole ring is unique. Its signal is expected to be a singlet as there are no adjacent protons to cause spin-spin coupling. The electron-withdrawing effect of the two adjacent chlorine atoms and the aromatic nature of the pyrazole ring would shift this proton's signal significantly downfield, likely in the region of 6.0-6.5 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 3.8 - 4.2 | Singlet | 3H |
| C4-H | 6.0 - 6.5 | Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, four distinct signals are anticipated, corresponding to the four unique carbon environments.
Methyl Carbon (N-CH₃): The carbon of the methyl group is expected to show a signal in the aliphatic region of the spectrum, typically around 35-40 ppm.
Pyrazole Ring Carbons (C3, C4, C5):
C4: The carbon atom at the C4 position, bonded to a hydrogen, is expected to resonate at approximately 105-110 ppm.
C3 and C5: These two carbon atoms are directly bonded to electronegative chlorine atoms, which causes a significant downfield shift (deshielding). Their signals are expected to appear in the range of 140-150 ppm. The specific chemical shifts for C3 and C5 may be distinct due to the different nitrogen environments (N1 vs. N2) adjacent to them.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 40 |
| C4 | 105 - 110 |
| C3 | 140 - 150 |
| C5 | 140 - 150 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be characterized by several key absorption bands.
C-H Stretching: Vibrations from the C-H bonds of the methyl group and the pyrazole ring would appear around 2900-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic pyrazole ring are expected to produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibrations typically give rise to strong absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic & Aliphatic) | 2900 - 3100 | Medium-Weak |
| C=N / C=C Stretch (Pyrazole Ring) | 1450 - 1600 | Medium-Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. wikipedia.org
For this compound (C₄H₄Cl₂N₂), the molecular weight is 150.99 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 151. A key feature would be the isotopic pattern of this peak due to the presence of two chlorine atoms. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic pattern for ions containing two chlorine atoms:
An M⁺ peak (containing two ³⁵Cl atoms).
An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl), with an intensity of about 65% of the M⁺ peak.
An [M+4]⁺ peak (containing two ³⁷Cl atoms), with an intensity of about 10% of the M⁺ peak.
Common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or the cleavage of the pyrazole ring, leading to other observable fragment ions.
Interactive Data Table: Expected Mass Spectrometry Peaks for this compound
| Ion | Expected m/z | Description |
| [C₄H₄³⁵Cl₂N₂]⁺ | 150 | Molecular Ion (M⁺) |
| [C₄H₄³⁵Cl³⁷ClN₂]⁺ | 152 | Isotope Peak (M+2)⁺ |
| [C₄H₄³⁷Cl₂N₂]⁺ | 154 | Isotope Peak (M+4)⁺ |
Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination
Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous confirmation of its molecular structure.
The analysis would yield precise data on:
Bond Lengths: The exact distances between the bonded atoms (e.g., C-C, C-N, C-Cl, N-N, C-H).
Bond Angles: The angles between adjacent bonds, confirming the geometry of the five-membered pyrazole ring.
Torsional Angles: These define the conformation of the molecule.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions.
Q & A
Q. What are the standard synthetic routes for preparing 3,5-Dichloro-1-methylpyrazole and its derivatives?
The synthesis typically involves multi-step reactions, such as cyclization of hydrazides with ketones or aldehydes under reflux conditions. For example, derivatives like 5-(((3,5-dichlorophenyl)(methyl)amino)methyl)-2-methyl-1H-pyrazol-3(2H)-one are synthesized by reacting hydrazide precursors with anhydrous methylhydrazine in ethanol, followed by column chromatography and recrystallization . Key parameters include solvent choice (e.g., DMSO for high-temperature stability), reaction time (18–24 hours for reflux), and purification methods (e.g., water-ethanol crystallization for 65% yield) .
Q. How are pyrazole derivatives characterized to confirm structural integrity?
Characterization relies on spectroscopic and analytical methods:
- NMR spectroscopy : 1H and 13C NMR identify substituent positions and confirm regioselectivity in pyrazole rings .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, e.g., [M + H]+ peaks matching calculated values (e.g., 426.0573 for C22H18Cl2N3S) .
- Infrared (IR) spectroscopy : Functional groups like C=N (1554 cm⁻¹) and C=S (1743 cm⁻¹) are confirmed .
- X-ray crystallography : Resolves bond angles and torsional strain in solid-state structures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity in cyclization steps .
- Temperature control : Reflux at 80–100°C minimizes side reactions like hydrolysis .
- Catalyst use : Magnesium iodide in acetonitrile accelerates alkylation reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) separates isomers, while recrystallization in ethanol-water mixtures improves purity .
Q. How do researchers resolve contradictions in spectral data for structurally similar pyrazoles?
- Comparative analysis : Cross-referencing NMR shifts with databases (e.g., PubChem) identifies anomalies, such as unexpected deshielding due to electron-withdrawing groups .
- Isotopic labeling : Deuterated solvents (e.g., DMSO-d6) clarify overlapping proton signals in crowded spectra .
- Computational validation : Density Functional Theory (DFT) calculations predict NMR/IR spectra, which are compared to experimental data to resolve discrepancies .
Q. What methodologies are used to assess the pharmacological activity of this compound derivatives?
- In vitro assays : Pyrazoles are screened for enzyme inhibition (e.g., mutant SOD1 in neurodegenerative disease models) using fluorescence-based kinetic assays .
- Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to target proteins (e.g., benzothiophene-carbonyl derivatives interacting with kinase domains) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) quantify IC50 values .
Q. How can researchers validate the accuracy of spectral and physicochemical data for pyrazole derivatives?
- Database cross-checking : Compare melting points, boiling points, and spectral data with NIST Chemistry WebBook entries .
- Reproducibility testing : Replicate synthesis and characterization under standardized conditions to confirm reported values (e.g., mp 133–134°C for 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde) .
- Peer-reviewed references : Prioritize data from crystallography reports in journals like Acta Crystallographica Section E .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed in the synthesis of disubstituted pyrazoles?
- Steric and electronic control : Electron-deficient substituents (e.g., Cl) direct nucleophilic attack to the N-1 position, while bulky groups favor N-2 substitution .
- Protecting groups : Temporary protection of amine groups (-NH2) with tert-butoxycarbonyl (Boc) prevents unwanted side reactions during alkylation .
Q. What strategies mitigate degradation of this compound derivatives during storage?
- Temperature control : Store at –20°C in amber vials to prevent photodegradation .
- Inert atmospheres : Use nitrogen or argon to minimize oxidation of sensitive functional groups (e.g., aldehydes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
